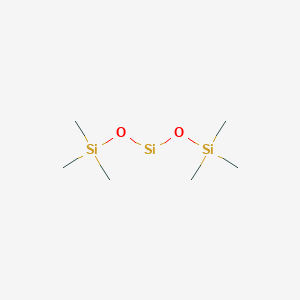

![molecular formula C10H22N2O2Si B1600926 (Z)-N-[[(Z)-丁-2-亚烷基氨基]氧基-二甲基甲硅烷基]氧基丁-2-亚胺 CAS No. 37843-26-8](/img/structure/B1600926.png)

(Z)-N-[[(Z)-丁-2-亚烷基氨基]氧基-二甲基甲硅烷基]氧基丁-2-亚胺

描述

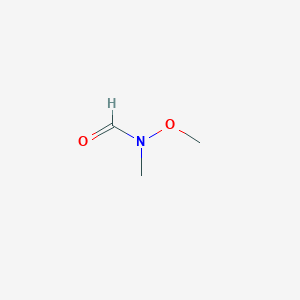

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine, also known as Z-NBDMS, is a silyl ether that has been used in a variety of scientific research applications, particularly in organic synthesis and biochemistry. Z-NBDMS is a versatile reagent that is used to form a variety of organic compounds, including ethers, amides, and alcohols. It is also used in the synthesis of peptides and oligosaccharides. Z-NBDMS has a wide range of biochemical and physiological effects, including inhibition of enzymes and inhibition of protein-protein interactions. In addition, Z-NBDMS has been used in a variety of laboratory experiments, providing advantages and limitations to its use.

科学研究应用

结构和构象研究

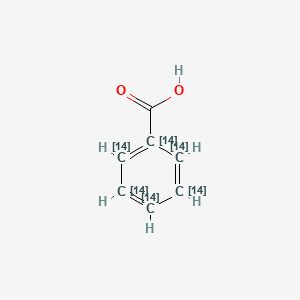

- 构象行为分析:包括丁烷-2-酮肟结构在内的亚胺肟分子已经使用密度泛函理论(DFT)分析了它们的构象行为。此类研究对于理解此类分子的结构特征和潜在的生物活性至关重要(Kaya,2016)。

催化应用

- 异构化过程中的催化:研究表明,用铁和锰等元素促进的硫酸锆的催化性能,用于正丁烷异构化为异丁烷,突出了此类化合物在精炼过程中的潜在应用(Wan、Khouw和Davis,1996)。

- 锌配合物的合成:已经合成并分析了具有酰胺亚胺配体的锌配合物的结构和反应性,为其在催化中的潜在用途提供了见解(Fedushkin等,2008)。

聚合活性

- 内酯的聚合:已经研究了某些锌配合物与内酯的相互作用的潜在聚合活性,突出了这些化合物在聚合物合成中可以发挥的作用(Wojtaszak等,2014)。

荧光和传感应用

- 荧光检测:研究锌配合物的荧光性质以检测硝基芳烃和DMNB(炸药的化学特征)说明了这些化合物在传感应用中的潜力(Germain等,2007)。

结构表征

- 晶体结构研究:已经进行了锌配位聚合物的合成和结构分析,包括基于草酸和双(咪唑-1-基甲基)-丁烷的聚合物,提供了有关这些化合物结构性质的宝贵信息(Li等,2014)。

作用机制

Target of Action

Imines, in general, have been widely employed as a lewis base to activate electrophilic allene, olefin, and carbonyl compounds .

Mode of Action

The compound likely interacts with its targets through a mechanism involving Lewis base amine/imine-catalyzed reactions . This mode of action involves the activation of electrophilic compounds, leading to various chemical reactions. The detailed mechanisms and the origin of chemo- and stereo-selectivities for these types of reactions are complex and still under investigation .

Biochemical Pathways

Imines are known to play a significant role in various chemical reactions, including imine formation, transimination, and imine metathesis in organic media . Additionally, secondary brown carbon formation via the imine pathway has been highlighted as an important pathway for atmospheric BrC formation .

Result of Action

Imines are known to be involved in a variety of chemical reactions, leading to the formation of various compounds .

Action Environment

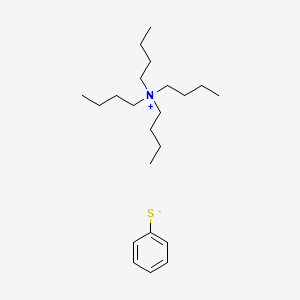

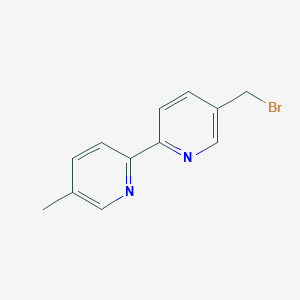

The environment can significantly influence the action, efficacy, and stability of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine. For instance, a study reported a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives at room temperature with a high efficiency and a broad reaction scope .

属性

IUPAC Name |

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSZTERQBYHTDH-HWAYABPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(C)ON=C(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O[Si](O/N=C(\CC)/C)(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)